[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid
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Overview
Description
5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid is a complex organic compound that plays a significant role in various biochemical processes It is a derivative of adenylic acid, where the phosphate group is modified with a dichlorophosphonomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid typically involves the reaction of adenylic acid with dichlorophosphonomethylphosphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often using a catalyst to facilitate the formation of the monoanhydride bond. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistency and quality. The final product is purified using techniques such as crystallization, filtration, and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the dichlorophosphonomethyl group, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where the dichlorophosphonomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds .
Scientific Research Applications
5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid involves its interaction with specific molecular targets. It acts as a competitive inhibitor of certain enzymes, such as mitochondrial ATPase, by mimicking the structure of adenosine triphosphate. This inhibition affects ATP-dependent reactions, including oxidative phosphorylation . The compound also interacts with various kinases and other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phosphoaminophosphonic acid-adenylate ester: An analog of adenosine triphosphate with a nitrogen atom replacing the oxygen atom bridging the beta to the gamma phosphate.
Adenosine 5’-phosphosulfate: Formed by the action of ATP sulfurylase on sulfate ions.
Uniqueness
5’-Adenylic acid, monoanhydride with (dichlorophosphonomethyl)phosphonic acid is unique due to its specific structural modification, which imparts distinct chemical properties and biological activities. Its ability to inhibit mitochondrial ATPase and other enzymes sets it apart from similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications .
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N5O12P3/c12-28-32(23,29-13)4-31(21,22)30-33(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,21,22)(H,24,25)(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVOXUCRWLLKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(OCl)OCl)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N5O12P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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